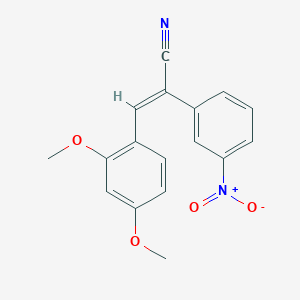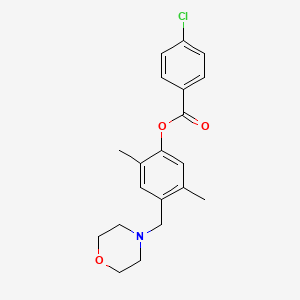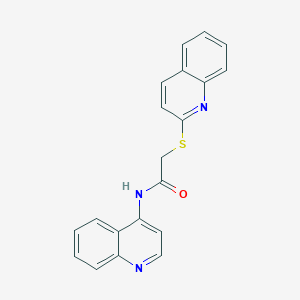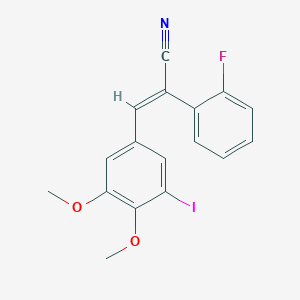
3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile
Vue d'ensemble
Description
3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile, also known as DMAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAPA is a member of the acrylonitrile family and has a molecular weight of 311.3 g/mol.
Applications De Recherche Scientifique
3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been studied extensively for its potential applications in various fields, including materials science, organic synthesis, and medicinal chemistry. In materials science, 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been used as a building block for the synthesis of novel polymers and dendrimers. In organic synthesis, 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been used as a catalyst for various reactions, including Michael additions, aldol reactions, and Knoevenagel condensations. In medicinal chemistry, 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been studied for its potential as an anticancer agent, with promising results in vitro.
Mécanisme D'action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile as an anticancer agent is not fully understood. However, studies have shown that 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile induces apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are key enzymes in the apoptotic pathway. 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile also inhibits the expression of Bcl-2, which is an anti-apoptotic protein that is overexpressed in many cancer cells.
Biochemical and Physiological Effects
3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to have minimal toxicity in vitro, with an LD50 of greater than 5000 mg/kg in rats. In addition, 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to have low cytotoxicity towards normal cells, making it a promising candidate for further development as an anticancer agent. 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile in lab experiments is its ease of synthesis and purification. 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile. One area of interest is the development of new synthetic routes for 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile and its derivatives. Another area of interest is the further investigation of 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile's anticancer properties, including its mechanism of action and potential for in vivo efficacy. Additionally, the potential applications of 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile in materials science and organic synthesis warrant further exploration.
Propriétés
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-16-7-6-13(17(10-16)23-2)8-14(11-18)12-4-3-5-15(9-12)19(20)21/h3-10H,1-2H3/b14-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIMNWDYHFLCME-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(3,4-dichlorophenyl)-5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8(9H)-one](/img/structure/B3606914.png)
![5-(3,4-dimethoxyphenyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3606917.png)
![4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide](/img/structure/B3606923.png)
![N-({[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-phenoxyacetamide](/img/structure/B3606936.png)
![7-(3-bromobenzyl)-8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3606943.png)
![7-(difluoromethyl)-N-(2-furylmethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3606951.png)



![3-[3-bromo-4-(dimethylamino)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B3606997.png)
![3-[5-(4-bromophenyl)-2-furyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B3606999.png)
![3-[2-(benzyloxy)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B3607006.png)
![3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B3607013.png)
![{2-bromo-4-[2-cyano-2-(3-nitrophenyl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B3607023.png)